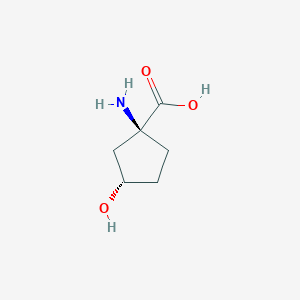
2-(benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a benzyloxy group, a bromine atom, a nitro group, and a methylated amine group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine typically involves multiple steps. One common method includes the following steps:
Bromination: The addition of a bromine atom to the pyridine ring.
Benzyloxylation: The attachment of a benzyloxy group to the pyridine ring.
N-Methylation: The methylation of the amine group.
Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using nitric acid and sulfuric acid, while bromination can be carried out using bromine or N-bromosuccinimide. Benzyloxylation typically involves the use of benzyl alcohol and a suitable base, and N-methylation can be performed using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a benzaldehyde or benzoic acid.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the bromine atom with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the bromine atom can influence its reactivity and binding affinity to these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
3-(Benzyloxy)pyridin-2-amine: Another aminopyridine derivative with different substituents.
Uniqueness
2-(Benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both a nitro group and a bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications.
Propiedades
Fórmula molecular |
C13H12BrN3O3 |
|---|---|
Peso molecular |
338.16 g/mol |
Nombre IUPAC |
5-bromo-N-methyl-3-nitro-2-phenylmethoxypyridin-4-amine |
InChI |
InChI=1S/C13H12BrN3O3/c1-15-11-10(14)7-16-13(12(11)17(18)19)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) |
Clave InChI |
HGXRPSLVDSQZLV-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=NC=C1Br)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)



![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)




![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)

![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
